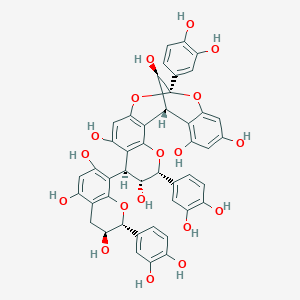

Cinnamtannin D1

Description

Properties

CAS No. |

97233-06-2 |

|---|---|

Molecular Formula |

C45H36O18 |

Molecular Weight |

864.8 g/mol |

IUPAC Name |

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37-,38+,39+,40+,41+,44+,45-/m0/s1 |

InChI Key |

BYSRPHRKESMCPO-HMQYECKYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

melting_point |

300 °C |

physical_description |

Solid |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Purification of Cinnamtannin D1

Extraction Techniques from Plant Biomass

The initial step in isolating Cinnamtannin D1 involves its extraction from the plant matrix. The choice of solvent and extraction method significantly impacts the efficiency and yield of the process.

Commonly, solvents such as methanol (B129727), ethanol (B145695), and acetone (B3395972), often in aqueous solutions, are used for extraction. mdpi.comgoogle.com For instance, a method for preparing this compound from bilberry involves ultrasonic extraction with a solvent. google.com Another approach uses 95% ethanol to extract compounds from Antrodia cinnamomea. mdpi.com The selection of the solvent is critical; for example, 50-70% ethanol or acetone solutions are reported to reduce the co-extraction of polysaccharides. google.com

Advanced extraction techniques are often employed to enhance efficiency. Ultrasound-assisted extraction (UAE) is a notable method that improves extraction yields. mdpi.comgoogle.com One patented method for this compound preparation utilizes ultrasonic extraction at a frequency of 25-35 kHz for 1-2 hours, repeated 2-3 times. google.com Other techniques, such as pressurized liquid extraction (PLE) and the use of natural deep eutectic solvents (NADES), are also gaining traction for the extraction of polyphenols from plant materials. mdpi.comfrontiersin.org

Following extraction, the crude extract is typically concentrated. This can be achieved through evaporation under reduced pressure to remove the solvent. google.commdpi.com The resulting concentrate is then ready for further purification.

Chromatographic Separation Strategies

Chromatography is the cornerstone for the isolation and purification of this compound from complex plant extracts. A variety of chromatographic techniques are employed, often in a multi-step process, to achieve high purity.

Column Chromatography (e.g., Silica (B1680970) Gel, Octadecyl Silica Gel, Sephadex LH-20)

Open column chromatography is a fundamental purification step. Silica gel is widely used for the initial fractionation of crude extracts. mdpi.comnih.gov For instance, in the purification of Cinnamtannin B1 from Cinnamomum tamala, the methanol extract was loaded onto a silica gel column and eluted with a gradient of chloroform, ethyl acetate (B1210297), and methanol. nih.gov

Octadecyl silica (ODS) gel, a type of reversed-phase material, is also utilized, particularly for separating compounds based on hydrophobicity. mdpi.commdpi.com

Sephadex LH-20, a size-exclusion chromatography medium, is extensively used for the separation of polyphenols like this compound. mdpi.comnih.gov It separates molecules based on their size, but interactions such as hydrogen bonding and adsorption also play a role. This compound has been isolated from the ethyl acetate extract of Lindera glauca using Sephadex LH-20 with a methanol-water (1:1) eluent. mdpi.comnih.gov This technique is often a final purification step. nih.gov

Table 1: Examples of Column Chromatography in this compound and Related Proanthocyanidin (B93508) Purification

| Adsorbent | Plant Source | Compound(s) | Eluent System | Reference |

| Silica Gel | Cinnamomum tamala | Cinnamtannin B1 | Chloroform, Ethyl Acetate, Methanol (gradient) | nih.gov |

| Sephadex LH-20 | Lindera glauca | This compound, Procyanidin (B600670) A1 | Methanol-Water (1:1) | mdpi.comnih.gov |

| Sephadex LH-20 | Cinnamomum zeylanicum fruit | Cinnamtannin B1 | Methanol-Water | nih.gov |

| Sephadex LH-20 | Cocoa Beans | Procyanidin C1, Cinnamtannin A2 | Aqueous Methanol (gradient) | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. mdpi.comnih.gov Reversed-phase HPLC, often with a C18 column, is commonly used. nih.govnih.gov

Semi-preparative HPLC allows for the isolation of larger quantities (milligrams to grams) of a specific compound compared to analytical HPLC. metwarebio.comhta-it.com This technique is crucial for obtaining pure this compound for structural elucidation and biological activity studies. For example, subfractions from column chromatography of cocoa bean extract were subjected to semi-preparative HPLC to yield pure procyanidins. nih.gov The mobile phase for HPLC separation of proanthocyanidins (B150500) typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid or acetic acid to improve peak shape. nih.govd-nb.info

Table 2: HPLC and Semi-Preparative HPLC in Proanthocyanidin Purification

| Technique | Column Type | Mobile Phase Example | Application | Reference |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water gradient | Purity analysis | nih.gov |

| Semi-Preparative HPLC | Reversed-Phase C18 | Acetonitrile/Water/Formic Acid (18:82:0.1) | Isolation of procyanidins from cocoa | nih.gov |

| Semi-Preparative HPLC | Not specified | Not specified | Purification of triterpenoids from Antrodia cinnamomea | mdpi.com |

Countercurrent Chromatography Techniques (e.g., HSCCC, DCCC)

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can cause irreversible adsorption of the sample. researchgate.netufrj.br This makes it particularly suitable for the separation of polar compounds like tannins. ufrj.br High-Speed Countercurrent Chromatography (HSCCC) and Droplet Countercurrent Chromatography (DCCC) are two forms of this technique. mdpi.comnih.gov

HSCCC has been successfully used to isolate procyanidins, including dimers, trimers, tetramers, and pentamers, from unroasted cocoa beans. researchgate.net The separation is based on the differential partitioning of compounds between two immiscible liquid phases. researchgate.net While less common now, DCCC is still effective for separating complex natural product extracts. nih.gov

Medium Pressure Liquid Chromatography (MPLC) and Centrifugal Preparative Thin Layer Chromatography (CPTLC)

Medium Pressure Liquid Chromatography (MPLC) and Centrifugal Preparative Thin Layer Chromatography (CPTLC) are other chromatographic techniques that have been applied to the isolation of flavonoids and related compounds. mdpi.com MPLC offers a faster and more efficient separation compared to traditional open column chromatography. CPTLC is a preparative planar chromatography technique that can be used for purification.

Affinity-Based Separation Approaches (e.g., Molecular Imprinting Technology)

Affinity-based separation methods, such as molecular imprinting technology (MIT), represent a more targeted approach to purification. mdpi.com MIT involves creating polymer matrices with specific recognition sites for a target molecule. This allows for the selective binding and subsequent elution of the desired compound, offering high selectivity. While still an emerging technique for this compound, it holds promise for highly efficient purification.

Purity Assessment and Quantification Methods

Once isolated, the purity of this compound must be assessed, and its concentration accurately determined. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both purity evaluation and quantification. scispace.comunimi.it More advanced mass spectrometry-based methods provide higher sensitivity and structural confirmation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD) is the most common method for analyzing this compound. scispace.comresearchgate.net Purity is often determined to be greater than 95% by this method for research purposes. all-imm.comscispace.commdpi.comresearchgate.net The separation is typically achieved on a C18 column. scispace.comscielo.br A gradient elution system involving a mixture of an aqueous solvent (often with an acidifier like acetic or formic acid) and an organic solvent (typically acetonitrile or methanol) is used to separate the complex mixture of compounds. scispace.comnih.gov Detection is commonly performed at 280 nm, the characteristic absorbance wavelength for flavan-3-ols. scispace.comresearchgate.net For quantification, a calibration curve is constructed using a purified standard of this compound. d-nb.inforesearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): For more sensitive and specific quantification, especially in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is employed. frontiersin.orgrsc.org This method utilizes smaller particle size columns for faster and more efficient separations compared to conventional HPLC. nih.gov The mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. frontiersin.orgrsc.org This allows for accurate quantification even at very low concentrations and provides a high degree of confidence in the identification of the compound. frontiersin.orgnih.gov

Table 2: Analytical Methods for Purity Assessment and Quantification of this compound

| Method | Column | Mobile Phase (Typical) | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | Agilent Extent-C18 (5 µm) | A: 0.1% acetic acid; B: Acetonitrile (gradient) | DAD at 280 nm | Purity assessment, Quantification | scispace.com |

| RP-HPLC | C18 column | A: 2% acetic acid; B: 70% acetonitrile (gradient) | PDA at 280 nm | Quantification of phenolics | scielo.br |

| HPLC-ESI-MS | Agilent 1100 with Esquire 6000 MS | Not specified in detail | DAD and ESI-MS | Analysis and quantification | d-nb.info |

| UPLC-MS/MS | Waters CSH C18 (1.7 µm) | A: Water with formic acid; B: Acetonitrile with formic acid (gradient) | MRM | Absolute quantification | frontiersin.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (+)-Catechin |

| (−)-Catechin |

| (-)-ent-Catechin |

| (Epi)afzelechin |

| (Epi)catechin |

| (−)-Epicatechin |

| 1,3-dihydroxypropan-2-yl stearate |

| 2,3-dihydroxypropylstearate |

| Acetonitrile |

| Acetone |

| Benzoylgrandifloric acid |

| Cassiatannin A |

| Catechin (B1668976) |

| Chloroform |

| Cinnamic acid |

| Cinnamtannin A2 |

| Cinnamtannin A3 |

| Cinnamtannin B1 |

| This compound |

| Coumarin |

| Dichloromethane |

| Epicatechin |

| Epigallocatechin-3-O-gallate |

| Ethanol |

| Ethyl acetate |

| Formic acid |

| Kaurenoic acid |

| Methanol |

| O-coumaric acid |

| Parameritannin A1 |

| Phloroglucinol (B13840) |

| Procyanidin A1 |

| Procyanidin A2 |

| Procyanidin B1 |

| Procyanidin B2 |

| Procyanidin B3 |

| Procyanidin B5 |

| Procyanidin B7 |

| Procyanidin C1 |

| Procyanidin C4 |

| Rhodonidin A |

| Sitosterol |

| Stigmasterol |

| Toluene-a-thiol |

Comprehensive Structural Elucidation and Stereochemical Characterization of Cinnamtannin D1

Spectroscopic Techniques for Structural Determination

The definitive identification and structural analysis of Cinnamtannin D1 are achieved through a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, constituent units, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, qHNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. nih.gov One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial framework for the structure. researchgate.net In studies of procyanidins, two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are crucial for establishing the connectivity between the flavan-3-ol (B1228485) units. nih.gov These experiments reveal correlations between protons and carbons, confirming the linkages between the monomeric building blocks. For instance, HMBC correlations can confirm the C4-C8 and C2-O-C7 linkages characteristic of A-type proanthocyanidins (B150500). nih.gov

Quantitative ¹H NMR (qHNMR) has also emerged as a valuable tool for the analysis of complex mixtures, allowing for the quantification of specific compounds without the need for chromatographic separation. nih.gov While extensive signal overlap can be a challenge in 1D qHNMR of plant extracts, techniques like iterative full spin analysis (HiFSA) can help to deconvolve complex spectra and accurately determine the chemical shifts and coupling constants. nih.govresearchgate.net The analysis of NMR data for this compound often involves comparison with the spectra of known related compounds to confirm its identity. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Specific chemical shifts can vary slightly depending on the solvent and instrumentation used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Unit I (top) | ||

| H-4 | ~4.2 | ~36.5 |

| Unit II (middle) | ||

| H-4 | ~4.8 | ~71.8 |

| Unit III (bottom) | ||

| H-2 | ~5.0 | ~82.0 |

| H-3 | ~4.0 | ~67.0 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC-ESI-Q-TOF-MS, MALDI-TOF/MS, LC-MS/MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of this compound. nih.govbiocrick.com High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the molecular formula, C₄₅H₃₆O₁₈. nih.gov

Hyphenated techniques, which couple chromatography with mass spectrometry, are particularly powerful for analyzing complex plant extracts. futurahma.it High-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-Q-TOF-MS/MS) is a highly sensitive and accurate method for both characterizing and quantifying individual phenolic compounds in a mixture. nih.govmdpi.comnih.gov This technique allows for the separation of this compound from other related proanthocyanidins before it enters the mass spectrometer for fragmentation analysis. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, especially for the analysis of high molecular weight compounds and complex mixtures. nih.govbgu.ac.ilshimadzu-la.com Tandem mass spectrometry (MS/MS) experiments, performed with either ESI or MALDI sources, provide crucial structural information by inducing fragmentation of the parent ion. nih.govtum.de The resulting product ions reveal the nature of the interflavan linkages. For mixed-type procyanidins like this compound, fragmentation patterns can include retro-Diels-Alder (RDA) reactions and heterocyclic ring fission (HRF), which help to distinguish between A-type and B-type linkages. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| HRESIMS | Positive | [M+H]⁺ | Confirms molecular weight of 864.76 |

| MALDI-TOF/TOF MS | Negative | [M-H]⁻ | Precursor ion for fragmentation studies |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules like this compound. researchgate.net This method measures the differential absorption of left and right circularly polarized light, which is directly related to the stereochemistry of the molecule. spark904.nlsioc-journal.cnschrodinger.com

For proanthocyanidins, the CD spectrum provides information about the stereochemistry of the flavan-3-ol units and the orientation of the interflavan linkages. nih.gov In the case of this compound, a strong positive Cotton effect observed in the 220–250 nm region is indicative of a β-orientation of the 4-flavanyl linkage. nih.gov By comparing the experimental CD spectrum with that of known compounds and with theoretical calculations, the absolute configuration of the chiral centers can be confidently assigned. researchgate.nethebmu.edu.cn

Chemical Degradation and Fragmentation Analysis (e.g., Phloroglucinolysis)

Chemical degradation methods, such as phloroglucinolysis, are employed to break down the complex proanthocyanidin (B93508) polymer into its constituent monomeric units. nih.gov This technique involves reacting the proanthocyanidin with phloroglucinol (B13840) in an acidic medium, which cleaves the interflavan bonds.

In the case of this compound, phloroglucinolysis would yield the terminal flavan-3-ol unit and the phloroglucinol adducts of the extension units. researchgate.net The resulting products can then be identified by techniques like HPLC, allowing for the determination of the nature and sequence of the monomeric units within the trimer. researchgate.net For example, the dissociation of this compound into catechin (B1668976) and other specific adducts upon phloroglucinolysis confirms the identity of the constituent units. researchgate.net

Comparative Structural Analysis with Related Proanthocyanidins (e.g., Cinnamtannin B1, Procyanidin (B600670) A1)

The structural elucidation of this compound is often aided by comparing its spectroscopic data with that of structurally related proanthocyanidins. Cinnamtannin B1, another A-type trimeric procyanidin, and Procyanidin A1, an A-type dimeric procyanidin, are frequently used as reference compounds. nih.govbiocrick.comresearchgate.net

Mass spectrometry fragmentation patterns are also compared. While both this compound and Cinnamtannin B1 are trimers, subtle differences in their fragmentation can arise from variations in their linkage patterns or stereochemistry. nih.gov Similarly, comparing the fragmentation of the trimer to the dimer Procyanidin A1 can help to identify fragment ions corresponding to the loss of a single flavan-3-ol unit. nih.gov

Circular dichroism spectra are also compared to establish stereochemical relationships. researchgate.net The similarity or difference in the Cotton effects observed for these compounds provides strong evidence for their absolute configurations. researchgate.netresearchgate.net This comparative approach, integrating data from NMR, MS, and CD, is essential for the unambiguous structural and stereochemical characterization of this compound. researchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cinnamtannin B1 |

| Procyanidin A1 |

| Catechin |

| Epicatechin |

Pharmacological and Biological Activities of Cinnamtannin D1: Preclinical Investigations

Antidiabetic and Metabolic Regulation Properties

Research has focused on the potential antidiabetic properties of Cinnamtannin D1, examining its influence on key aspects of metabolic regulation. nih.govacs.orgnih.gov Studies suggest that its effects are linked to the protection of pancreatic β-cells and the modulation of glucose metabolism. tandfonline.comresearchgate.net

Pancreatic β-Cell Protection and Viability Enhancement (in vitro and in vivo non-human models)

A significant area of investigation has been the protective effect of this compound on pancreatic β-cells, which are crucial for insulin (B600854) production and glucose homeostasis. nih.gov In conditions of glucolipotoxicity, where high levels of glucose and fatty acids cause cellular damage and apoptosis, this compound has demonstrated protective capabilities. nih.govfrontiersin.org

In vitro studies using rat insulinoma (INS-1) cells, mouse insulinoma (MIN6) cells, and primary cultured murine islets have shown that this compound can protect these cells from apoptosis induced by toxins like palmitic acid. acs.orgnih.gov This protective effect against apoptosis and the enhancement of cell viability were also observed in the pancreatic islets of diabetic db/db mice, an in vivo model for type 2 diabetes. nih.govacs.org

Attenuation of Oxidative Stress in β-Cells

The protective effects of this compound on pancreatic β-cells are significantly attributed to its ability to counteract oxidative stress. acs.orgnih.gov In laboratory settings, β-cells exposed to high concentrations of palmitic acid or hydrogen peroxide (H₂O₂) experience increased levels of reactive oxygen species (ROS), a primary indicator of oxidative stress. acs.orgmdpi.com Treatment with this compound has been shown to dose-dependently reduce this accumulation of ROS. mdpi.comresearchgate.net By mitigating oxidative stress, this compound helps to prevent the subsequent cellular damage and apoptosis that contribute to β-cell dysfunction in diabetic conditions. acs.orgmdpi.com

Enhancement of Autophagy via AMPK/mTOR/ULK1 Pathway

This compound has been found to activate autophagy, a cellular process for degrading and recycling damaged components, which is essential for maintaining β-cell health and survival. nih.govacs.org Studies have shown that this compound can dose-dependently and time-dependently induce autophagy in pancreatic β-cells. nih.govresearchgate.net This induction helps to attenuate the apoptosis and impairment of autophagy caused by glucolipotoxicity. acs.org

The mechanism behind this enhancement of autophagy involves the modulation of a key signaling pathway. Research has demonstrated that this compound activates autophagy through the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR)/Unc-51 like autophagy activating kinase 1 (ULK1) pathway. nih.govtandfonline.commdpi.com Activation of AMPK and subsequent inhibition of mTOR leads to the activation of ULK1, a critical initiator of the autophagic process.

Activation of Keap1/Nrf2 Antioxidant Pathway

The induction of autophagy by this compound is directly linked to the activation of another crucial protective pathway: the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. nih.govtandfonline.com The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Studies have shown that the protective effects of this compound, including the amelioration of inflammation and endoplasmic reticulum stress, are mediated through the activation of this Keap1/Nrf2 signaling pathway, which occurs as a consequence of autophagy induction. nih.govresearchgate.netmdpi.com

Amelioration of Endoplasmic Reticulum Stress and Inflammation

Chronic exposure to high levels of glucose and fatty acids can lead to endoplasmic reticulum (ER) stress and a pro-inflammatory state within pancreatic β-cells, contributing to their dysfunction and death. frontiersin.org Preclinical findings indicate that this compound can alleviate these conditions. nih.govacs.org The amelioration of ER stress and inflammation-related proteins is achieved through the induction of autophagy. nih.govmdpi.com this compound has been observed to suppress inflammation-related and ER stress-related proteins in INS-1 cells stressed with high glucose and palmitic acid. all-imm.com This suggests that by promoting cellular housekeeping through autophagy, this compound helps to resolve the stress and inflammatory signals that compromise β-cell function. nih.govtandfonline.com

Modulation of Glucose Homeostasis and Metabolism

Beyond its direct protective effects on β-cells, this compound has been shown to modulate glucose homeostasis. researchgate.net In vitro experiments with primary cultured islets demonstrated that this compound could reverse the dysfunction of glucose-stimulated insulin secretion (GSIS) caused by treatment with palmitic acid. acs.orgnih.gov This indicates an ability to restore the normal insulin-secreting function of β-cells. Furthermore, hypoglycemic activity of this compound was observed in diabetic db/db mice, suggesting a broader impact on glucose metabolism in a whole-organism model. nih.govacs.org

Interactive Data Tables

Table 1: In Vitro Effects of this compound on Pancreatic β-Cells

| Model System | Condition/Stressor | Observed Effect of this compound | Associated Pathway | Reference |

|---|---|---|---|---|

| INS-1 Cells, MIN6 Cells, Primary Murine Islets | Palmitic Acid, H₂O₂ | Reduced apoptosis and oxidative stress | - | acs.orgnih.gov |

| INS-1 Cells, Primary Murine Islets | High Glucose & Palmitic Acid (Glucolipotoxicity) | Attenuated apoptosis and autophagy impairment | AMPK/mTOR/ULK1 | nih.govacs.org |

| INS-1 Cells | High Glucose & Palmitic Acid | Ameliorated inflammation and ER stress | Autophagy-dependent | nih.govall-imm.com |

| INS-1 Cells | High Glucose & Palmitic Acid | Activated Keap1/Nrf2 antioxidant signaling | Autophagy-dependent | nih.govresearchgate.net |

| Primary Murine Islets | Palmitic Acid | Reversed dysfunction of glucose-stimulated insulin secretion | - | acs.org |

Table 2: In Vivo Effects of this compound

| Animal Model | Condition | Observed Effect of this compound | Reference |

|---|---|---|---|

| Diabetic db/db mice | Type 2 Diabetes | Protective effects on pancreatic islets | nih.gov |

| Diabetic db/db mice | Type 2 Diabetes | Observed hypoglycemic activity | acs.org |

Enzyme Inhibition Relevant to Diabetes Management (e.g., α-Glucosidase, PTP1B)

This compound has demonstrated notable inhibitory effects against key enzymes implicated in the pathophysiology of diabetes, suggesting its potential as a lead compound for the development of novel antidiabetic agents.

In studies investigating its effect on α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, this compound emerged as a potent inhibitor. researchgate.netresearchgate.net One study reported an IC50 value of 0.849 ± 0.014 μM, indicating a significantly higher potency—approximately 53 times greater—than the standard drug, acarbose. researchgate.netresearchgate.net This potent inhibition of α-glucosidase can delay carbohydrate digestion and glucose absorption, which in turn helps to lower postprandial blood glucose levels. mdpi.commdpi.com

Beyond α-glucosidase, this compound has also been investigated for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). PTP1B is a crucial negative regulator of insulin and leptin signaling pathways, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govmdpi.com

Kinetic analyses have provided insights into the mode of action by which this compound exerts its enzymatic inhibition. Studies have shown that this compound inhibits α-glucosidase in a noncompetitive manner, with a reported Ki value of 0.240 ± 0.010 μM. researchgate.netresearchgate.net This noncompetitive mechanism suggests that this compound binds to an allosteric site on the α-glucosidase enzyme, rather than competing with the substrate for the active site. researchgate.netresearchgate.net Molecular modeling studies support this, indicating that this compound likely binds to a site distinct from the enzyme's active center. researchgate.netresearchgate.net

Similarly, the inhibition of PTP1B by certain compounds has been characterized as non-competitive. nih.govresearchgate.netcsic.es This mode of inhibition is significant as it can be effective regardless of the substrate concentration. For PTP1B, targeting allosteric sites is a key strategy to achieve selective inhibition, given the high conservation of the active site among protein tyrosine phosphatases. nih.govbiorxiv.org

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|

Anti-inflammatory and Immunomodulatory Effects

This compound has been shown to possess significant anti-inflammatory and immunomodulatory properties in various preclinical models. These activities are attributed to its ability to modulate key mediators and pathways involved in the inflammatory response.

Proanthocyanidins (B150500), including this compound, isolated from the bark of Cinnamomum cassia have demonstrated significant in vitro inhibitory activity against cyclooxygenase-2 (COX-2). researchgate.net COX-2 is an inducible enzyme that plays a critical role in mediating inflammation and pain by producing prostaglandins. dvm360.com The inhibition of COX-2 is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). dvm360.comd-nb.info The ability of this compound to inhibit COX-2 at micromolar concentrations highlights its potential as an anti-inflammatory agent. researchgate.net

This compound has been found to significantly inhibit the proliferation of splenocytes induced by mitogens such as Concanavalin A (ConA) and lipopolysaccharide (LPS). biocrick.comnih.govresearchgate.net This suppression was observed to be concentration-dependent. nih.gov In one study, the IC50 values for the inhibition of splenocyte proliferation induced by ConA and LPS were reported to be 4.38 ± 0.12 μM and 6.62 ± 1.04 μM, respectively. nih.gov This suggests that this compound can modulate both T-cell and B-cell mediated immune responses. nih.gov

In line with its immunomodulatory effects, this compound has been shown to dose-dependently reduce the production of pro-inflammatory cytokines, specifically interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), in ConA-stimulated splenocytes. biocrick.comnih.govresearchgate.netbiocrick.com These Th1-type cytokines are pivotal in cell-mediated inflammatory reactions. nih.gov The inhibition of IFN-γ and IL-2 production suggests a potential therapeutic role for this compound in diseases associated with the overproduction of these cytokines. nih.gov

Table 2: Immunomodulatory Effects of this compound on Splenocytes

| Activity | Mitogen | IC50 Value | Effect on Cytokines |

|---|---|---|---|

| Splenocyte Proliferation Inhibition | Concanavalin A (ConA) | 4.38 ± 0.12 μM nih.gov | Decreased IL-2 and IFN-γ production nih.gov |

Amelioration of Inflammatory Bowel Disease Models (e.g., DSS-induced colitis)

Prevention of Th17/Treg Imbalance via AMPK/mTOR Pathway

This compound (CTD1) has demonstrated immunomodulatory activity by addressing the imbalance between T helper 17 (Th17) and regulatory T (Treg) cells, a critical factor in inflammatory conditions such as inflammatory bowel disease (IBD). In preclinical models using dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis in mice, administration of CTD1 was shown to restore the equilibrium between these two crucial T-cell subsets. researchgate.net The DSS-induced inflammation led to a significant disruption in the Th17/Treg balance, which CTD1 treatment effectively reversed. researchgate.net

This restorative effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. acs.org Mechanistic studies revealed that CTD1 increased the phosphorylation of AMPK while inhibiting the phosphorylation of mTOR in the colon tissues of DSS-treated mice. researchgate.net The activation of the AMPK/mTOR pathway is a key regulator of cellular metabolism and immune responses. acs.org By modulating this pathway, this compound influences the differentiation of T cells. acs.org

Further investigation into the regulatory factors governing T-cell differentiation showed that CTD1 treatment modulated key transcription factors. It was observed to regulate the levels of p-STAT3, ROR-γt, p-STAT5, and FOXP3, which are all intimately involved in the Th17/Treg cell balance. researchgate.netresearchgate.net By influencing these signaling molecules, this compound can suppress the differentiation of pro-inflammatory Th17 cells while promoting the development of anti-inflammatory Treg cells, thereby alleviating intestinal inflammation and histological damage in the colitis model. researchgate.net

Antioxidant Activities

This compound exhibits potent free radical-scavenging properties, as demonstrated by various in vitro antioxidant assays. Its efficacy has been particularly noted in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay and the cupric reducing antioxidant capacity (CUPRAC) method. nih.gov

In a study evaluating several procyanidins isolated from Rhododendron formosanum, this compound displayed the strongest free radical-scavenging activity in the DPPH assay. nih.gov It recorded the lowest IC50 value (the concentration required to scavenge 50% of DPPH radicals) at 3.29 µg/mL, indicating superior activity compared to other tested procyanidins like procyanidin (B600670) A1, procyanidin B3, and procyanidin C4. nih.gov This high scavenging capacity is attributed to the number of hydroxyl (OH) groups present in its structure. nih.gov The study also confirmed its antioxidant power using the CUPRAC method. nih.gov

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 3.29 |

| Procyanidin C4 | 6.26 |

| Rhodonidin A | 8.55 |

| Procyanidin B3 | 13.06 |

| Procyanidin A1 | 20.89 |

| (-)-Catechin (Standard) | 27.07 |

| Trolox (Standard) | 61.12 |

This compound has been shown to effectively alleviate oxidative stress by reducing intracellular levels of reactive oxygen species (ROS). In studies involving pancreatic β-cells under glucolipotoxic conditions (high glucose and palmitic acid), this compound demonstrated a protective role by mitigating the accumulation of ROS. mdpi.comacs.org

This protective effect is linked to the activation of the Keap1/Nrf2 antioxidant signaling pathway. mdpi.com The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus and promotes the expression of various antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS and protecting it from oxidative damage-induced apoptosis. mdpi.com This mechanism highlights a significant aspect of this compound's bioactivity in protecting cells from oxidative insults.

This compound contributes to antioxidant defense by inhibiting lipid peroxidation, the process where free radicals attack lipids, leading to cellular damage. One of the key indicators of lipid peroxidation is the formation of malondialdehyde (MDA). nih.govnih.gov Studies on procyanidins, the class of compounds to which this compound belongs, have shown their ability to reduce MDA production, indicating an inhibition of lipid peroxidation. encyclopedia.pub

Specifically, this compound has been identified as a potent inhibitor of low-density lipoprotein (LDL) oxidation. tandfonline.com The oxidation of LDL is a critical step in the development of atherosclerosis and involves lipid peroxidation. In an in vitro study using the thiobarbituric acid reactive substances (TBARS) assay, which measures byproducts of lipid peroxidation, this compound, isolated from Lindera glauca, exhibited high inhibitory activity against LDL oxidation, comparable to the synthetic antioxidant butyl hydroxyl toluene (B28343) (BHT). tandfonline.com

Attenuation of Reactive Oxygen Species (ROS) Levels

Anticancer Potential (in vitro and in vivo non-human models)

This compound, isolated from Rhododendron formosanum, has demonstrated anticancer potential by inducing autophagy in non-small cell lung carcinoma (NSCLC) cells. acs.orgnih.gov In studies using A549 and H460 NSCLC cell lines, this compound was found to trigger autophagic processes, which were characterized by the formation of autophagic vacuoles and the conversion of LC3-I to LC3-II, a key marker of autophagosome formation. mdpi.com Interestingly, this induction of autophagy was found to be cytoprotective, as its inhibition with specific inhibitors led to enhanced cell death. acs.orgnih.gov

Inhibition of Akt/mTOR Pathway and Activation of ERK1/2 Pathway

Cell Cycle Arrest (e.g., G1 phase)

Beyond inducing autophagy, this compound exhibits anticancer efficacy by causing cell cycle arrest in non-small-cell lung carcinoma cells. acs.orgnih.gov Specifically, treatment with the compound leads to an accumulation of cells in the G1 phase of the cell cycle. mdpi.com In one study, treatment with 175 μM of this compound resulted in a significant increase in the G1 population to 83.26%, compared to 69.28% in control cells. acs.orgnih.gov This arrest prevents the cells from progressing to the S phase, thereby halting DNA replication and proliferation. mdpi.comnih.govplos.org

| Treatment | Cell Population in G1 Phase (%) | Effect | Reference |

|---|---|---|---|

| Control | 69.28 ± 1.15 | Induction of G1 phase arrest | acs.orgnih.gov |

| This compound (175 μM) | 83.26 ± 3.11 |

Inhibition of Proliferation, Migration, and Invasion

As a member of the proanthocyanidin (B93508) family, this compound is suggested to contribute to the suppression of key processes involved in cancer progression. encyclopedia.pubmdpi.com Review studies indicate that plant-derived procyanidins like this compound can play a significant role as anti-NSCLC agents by inhibiting proliferation, migration, and invasion. encyclopedia.pubmdpi.com This broader anti-cancer activity highlights its potential to affect not only tumor growth but also metastasis. encyclopedia.pubmdpi.com

Potential for Combination Therapies (e.g., with chemotherapeutic drugs)

There is a growing interest in using natural compounds in combination with conventional chemotherapy to enhance efficacy and overcome drug resistance. mdpi.com While specific studies on this compound in combination therapies are limited, research on related procyanidins suggests significant potential. nih.gov For instance, procyanidins have been shown to enhance the chemosensitivity of lung cancer cells and improve the therapeutic effects of drugs like adriamycin. nih.gov A related compound, Cinnamtannin B-1, has demonstrated a synergistic interaction with 5-fluorouracil (B62378) in colon cancer cells. researchgate.net These findings suggest that this compound could potentially be used to augment the effectiveness of existing chemotherapeutic agents. encyclopedia.pubmdpi.com

Other Emerging Biological Activities

Preclinical research has begun to uncover other potential therapeutic applications for this compound beyond its anti-cancer effects.

Antidiabetic Effects: this compound has been shown to protect pancreatic β-cells from apoptosis induced by glucolipotoxicity. researchgate.netnih.gov It achieves this by reducing oxidative stress and enhancing autophagy. nih.govacs.org Studies in diabetic db/db mice have also observed a hypoglycemic effect, indicating its potential in the management of type 2 diabetes. researchgate.netnih.gov

Anti-inflammatory Effects: In preclinical models of colitis, this compound was found to provide a therapeutic benefit. nih.gov It improved body weight, colon length, and reduced histological damage by restoring the balance of Th17 and Treg cells through the activation of the AMPK/mTOR pathway. nih.gov

Immunosuppressive Effects: Some studies have reported that procyanidin oligomers from Cinnamomum species, including this compound, display immunosuppressive effects by reducing the levels of certain cytokines. indexcopernicus.com

Neuroprotective Effects

Preclinical research has highlighted the neuroprotective potential of this compound, particularly in the context of ischemic injury. Oxidative stress and inflammation are known to play a role in the development of cytotoxic brain edema during cerebral ischemia. nih.gov Studies have investigated the effects of this compound on key pathological events associated with ischemia, such as endothelial cell swelling and mitochondrial dysfunction. nih.govscience.gov

In an in vitro model using mouse brain endothelial cells (bEND3) subjected to oxygen-glucose deprivation (OGD), a condition that mimics ischemia, this compound demonstrated significant protective effects. nih.gov The research showed that this compound prevented the OGD-induced increase in mitochondrial free radicals, cellular swelling, and the loss of the inner mitochondrial membrane potential. nih.govscience.gov Furthermore, the pro-inflammatory chemokine, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), was found to worsen cell swelling, an effect that was mitigated by the presence of this compound. nih.govscience.gov These findings suggest that this compound reduces mitochondrial reactive oxygen species, which in turn alleviates endothelial cell swelling after ischemic events. nih.govfrontiersin.org This action may help reduce brain edema and the associated neural damage. nih.gov

| Experimental Model | Condition | Key Findings for this compound | Reference |

| Mouse brain endothelial cells (bEND3) | 5 hours of oxygen-glucose deprivation (OGD) | Attenuated the rise in mitochondrial free radicals. | nih.gov |

| Mouse brain endothelial cells (bEND3) | 5 hours of oxygen-glucose deprivation (OGD) | Prevented OGD-induced cell swelling. | nih.gov |

| Mouse brain endothelial cells (bEND3) | 5 hours of oxygen-glucose deprivation (OGD) | Prevented the dissipation of the inner mitochondrial membrane potential. | nih.gov |

| Mouse brain endothelial cells (bEND3) | OGD + Monocyte Chemoattractant Protein-1 | Attenuated the augmented cell swelling caused by the chemokine. | nih.gov |

Antimicrobial/Antibacterial Activities

The antimicrobial and antibacterial properties of this compound have been evaluated against various pathogens, with mixed results depending on the bacterial species. As a procyanidin trimer, its activity has been compared to other related compounds. nih.gov

One study investigating procyanidins from Rhododendron formosanum tested this compound against a panel of eight bacterial pathogens. nih.gov In this research, the procyanidin trimers, including this compound, did not exhibit significant antibacterial activity against any of the tested pathogens, which included Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus. nih.gov However, other research has indicated some level of activity. For instance, Cinnamtannin B1, a related compound, has been shown to inhibit the swarming motility of Pseudomonas aeruginosa. biocrick.com Another study reported that Cinnamtannin B1 demonstrated bacteriostatic effects against Propionibacterium acnes, though at a relatively high concentration. biocrick.com The broader extracts of Cinnamomum species, which contain this compound, are known to possess strong antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi.

| Pathogen | Activity of this compound | Reference |

| Staphylococcus aureus | No pronounced activity observed. | nih.gov |

| Listeria monocytogenes | No pronounced activity observed. | nih.gov |

| Bacillus cereus | No pronounced activity observed. | nih.gov |

| Helicobacter pylori | No bactericidal activity observed. | nih.gov |

Inhibition of Low-Density Lipoprotein (LDL) Oxidation

The oxidation of low-density lipoprotein (LDL) is a critical step in the development of atherosclerosis. The potential of this compound to inhibit this process has been a focus of investigation.

In a study analyzing flavonoids from the heartwood of Lindera glauca, this compound was one of eight compounds isolated and tested for its ability to inhibit LDL oxidation. nih.govmdpi.com The results demonstrated that this compound exhibited strong inhibitory activity against LDL oxidation. nih.govmdpi.com Its performance was noted as being comparable to that of butyl hydroxyl toluene (BHT), a well-known synthetic antioxidant used as a positive control in the assay. nih.gov This potent antioxidant activity suggests a potential role for this compound in mitigating processes related to oxidative stress. mdpi.com

| Compound | Source | LDL Oxidation Inhibition | Reference |

| This compound | Lindera glauca | High inhibition activity, comparable to the positive control. | nih.govmdpi.com |

| Procyanidin A2 | Lindera glauca | High inhibition activity. | nih.govmdpi.com |

| Cinnamtannin B1 | Lindera glauca | High inhibition activity. | nih.govmdpi.com |

| Procyanidin A1 | Lindera glauca | High inhibition activity. | nih.govmdpi.com |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibition is a target for agents aimed at reducing skin pigmentation. The effect of this compound on this enzyme has been explored in the context of screening natural compounds for this activity.

In a study investigating polyphenols from Potentilla speciosa for their anti-pigmentation potential, several compounds, including this compound, were isolated. researchgate.netlokmanhekim.edu.tr While the extract itself showed some activity, the most potent tyrosinase inhibitory effect among the isolated compounds was attributed to miquelianin, with an IC50 value of 86.60 ± 1.90 μM. researchgate.netlokmanhekim.edu.trresearchgate.net The studies did not report significant tyrosinase inhibition by this compound itself. Similarly, research on Cinnamomum species has often identified other components, such as cinnamaldehyde, as being responsible for potent anti-tyrosinase activity.

Mechanistic Insights and Molecular Interaction Profiling

Enzyme Kinetics and Mode of Inhibition

Cinnamtannin D1 has been identified as a potent inhibitor of certain enzymes, with its mode of action characterized by detailed kinetic studies.

Allosteric Binding Mechanisms

Research has shown that this compound can act as a noncompetitive inhibitor of α-glucosidase. researchgate.net This mode of inhibition suggests that this compound does not bind to the active site of the enzyme, where the substrate would normally bind. Instead, molecular modeling studies indicate that it likely binds to an allosteric site, a distinct site on the enzyme. researchgate.net This binding to an allosteric site induces a conformational change in the enzyme, which in turn affects the active site's ability to bind to its substrate and carry out its catalytic function.

The inhibition of α-glucosidase by this compound was found to be reversible. researchgate.net Kinetic analysis revealed a Ki value of 0.240 ± 0.010 μM, indicating a high affinity for the enzyme. researchgate.net The noncompetitive nature of the inhibition means that increasing the substrate concentration will not overcome the inhibitory effect of this compound, as they are not competing for the same binding site. libretexts.org This allosteric modulation provides a nuanced way to regulate enzyme activity, offering a more precise level of control over biological processes.

In addition to α-glucosidase, the inhibitory potential of this compound has been explored against other enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov Flavonoids, a class of compounds to which this compound belongs, have been shown to inhibit PTP1B, a negative regulator of insulin (B600854) signaling. nih.gov The mode of inhibition for cinnamic acid derivatives against PTP1B has been identified as non-competitive. nih.gov

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | Inhibition Type | IC50 Value (μM) | Ki Value (μM) |

|---|---|---|---|

| α-Glucosidase | Noncompetitive | 0.849 ± 0.014 | 0.240 ± 0.010 |

Data derived from studies on the inhibitory effects of this compound. researchgate.net

Detailed Elucidation of Cellular Signaling Pathway Modulation

This compound has been found to influence several critical cellular signaling pathways, playing a role in processes such as autophagy, antioxidant response, and cell survival.

AMPK/mTOR/ULK1 Pathway Regulation

This compound has been shown to induce autophagy, a cellular self-cleaning process, by modulating the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR)/Unc-51 like autophagy activating kinase 1 (ULK1) pathway. acs.orgnih.gov In pancreatic β-cells, this compound was found to activate autophagy in a dose- and time-dependent manner. nih.gov This activation is achieved through the stimulation of AMPK phosphorylation and the inhibition of mTOR phosphorylation. all-imm.com

AMPK, a key energy sensor in cells, is activated under conditions of low energy. nih.gov Once activated, AMPK can directly phosphorylate and activate ULK1, a crucial initiator of autophagy. nih.gov Simultaneously, activated AMPK inhibits the mTORC1 complex, which is a negative regulator of autophagy. nih.gov By inhibiting mTOR, this compound releases the suppression on ULK1, allowing for the initiation of the autophagic process. acs.orgresearchgate.net This regulatory mechanism has been observed in studies where this compound ameliorated glucolipotoxicity-induced apoptosis in pancreatic β-cells by enhancing autophagy through the AMPK/mTOR/ULK1 pathway. nih.govresearchgate.net Furthermore, in a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound was shown to improve the condition by activating the AMPK/mTOR pathway. all-imm.com

Keap1/Nrf2 Antioxidant Pathway Activation

This compound has been demonstrated to activate the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant signaling pathway. acs.orgnih.gov This pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. nih.gov

Upon exposure to oxidative or electrophilic stress, or certain bioactive compounds, Nrf2 is released from Keap1. wikipathways.org This release allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes. wikipathways.orgnih.gov This binding initiates the transcription of a battery of antioxidant and detoxification enzymes. nih.gov

Studies have shown that the protective effects of this compound, such as the amelioration of inflammation and apoptosis in pancreatic β-cells, are mediated through the activation of the Keap1/Nrf2 pathway, which is induced by autophagy. acs.orgresearchgate.net The activation of this pathway by this compound enhances the cell's capacity to combat oxidative stress. frontiersin.org

Akt/mTOR and ERK1/2 Pathway Crosstalk

This compound has been found to induce autophagy in non-small-cell lung carcinoma (NSCLC) cells by inhibiting the Akt/mTOR pathway while simultaneously activating the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govacs.org The Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a common trigger for autophagy. researchgate.net

In NSCLC cells, this compound treatment led to the inhibition of the Akt/mTOR signaling cascade. nih.govacs.org Concurrently, it activated the ERK1/2 pathway. nih.gov The interplay between these two pathways is crucial for the induction of autophagy by this compound in this context. nih.gov Inhibition of the Akt/mTOR pathway removes a key inhibitory signal for autophagy, while activation of ERK1/2 can promote autophagy under certain cellular conditions. nih.gov This suggests a complex crosstalk between these signaling pathways in response to this compound.

PI3K/AKT Pathway Involvement

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates numerous cellular processes, including cell survival, growth, and proliferation. semanticscholar.orgresearchgate.net Dysregulation of this pathway is frequently observed in various diseases. semanticscholar.org this compound has been shown to interact with this pathway.

Specifically, research indicates that this compound induces autophagy through the inhibition of the Akt/mTOR pathway. nih.gov The PI3K/AKT pathway is a major upstream regulator of mTOR. mdpi.com Growth factors typically activate PI3K, which in turn activates AKT. researchgate.net Activated AKT then phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of mTORC1, leading to mTORC1 activation. researchgate.net By inhibiting Akt, this compound effectively downregulates the entire PI3K/AKT/mTOR signaling axis, thereby promoting autophagy. nih.govmdpi.com This inhibitory action on a key survival pathway contributes to the biological effects of this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acarbose |

| Palmitic acid |

| Ursolic acid |

| Cyanidin |

| Cyanidin 3-rutinoside |

| Cyanidin-3-O-glucoside |

| o-Hydroxycinnamic acid |

| p-Hydroxycinnamic acid |

| Sodium orthovanadate |

| LY3154207 |

| Capivasertib |

| Cisplatin |

| AKT inhibitor VIII |

STAT3, ROR-γt, STAT5, FOXP3 Regulation in Immune Response

This compound (CTD1) has been identified as a significant modulator of the immune response, particularly by influencing the delicate balance between T helper 17 (Th17) cells and regulatory T (Treg) cells. frontiersin.orgresearchgate.net This balance is crucial for maintaining immune homeostasis, and its disruption is implicated in various autoimmune and inflammatory conditions. gtsbiotech.com The regulatory action of this compound is exerted through its influence on key transcription factors and signaling pathways that govern the differentiation of these T cell subsets. all-imm.com

Studies have demonstrated that this compound can restore the Th17/Treg cell balance in mouse models of collagen-induced arthritis and DSS-induced colitis. frontiersin.orgall-imm.com The mechanism involves the targeted regulation of specific intracellular signaling molecules. Activated Signal Transducer and Activator of Transcription 3 (STAT3) is known to promote the differentiation of Th17 cells by upregulating the master transcription factor Retinoid-related orphan receptor-gamma t (ROR-γt). all-imm.com this compound has been shown to inhibit the differentiation of Th17 cells by downregulating the phosphorylation of STAT3 (p-STAT3) and, consequently, the expression of ROR-γt. frontiersin.orgresearchgate.netnih.gov

Conversely, the differentiation of Treg cells is promoted by the activation of STAT5, which upregulates the key transcription factor Forkhead box P3 (FOXP3). all-imm.com this compound facilitates the differentiation of Treg cells by increasing the phosphorylation of STAT5 (p-STAT5) and the subsequent expression of FOXP3. frontiersin.orgresearchgate.netnih.gov This dual action—suppressing the Th17 pathway while promoting the Treg pathway—allows this compound to inhibit excessive immune responses. researchgate.netnih.gov In vitro experiments have confirmed that this compound directly inhibits Th17 cell differentiation and promotes Treg differentiation in naïve CD4+ T cells. researchgate.netnih.gov Further research indicates this regulatory effect on Th17 and Treg cells is dependent on the expression of the Aryl hydrocarbon receptor (AHR). researchgate.net

The table below summarizes the regulatory effects of this compound on key proteins involved in the immune response.

Table 1: Regulation of Immune Response Mediators by this compound

| Target Protein | Effect of this compound | Associated Cell Type | Functional Outcome |

|---|---|---|---|

| p-STAT3 | Downregulation | Th17 Cells | Inhibition of Th17 Differentiation researchgate.netnih.gov |

| ROR-γt | Downregulation | Th17 Cells | Inhibition of Th17 Differentiation frontiersin.orgall-imm.com |

| p-STAT5 | Upregulation | Treg Cells | Promotion of Treg Differentiation researchgate.netnih.gov |

| FOXP3 | Upregulation | Treg Cells | Promotion of Treg Differentiation frontiersin.orgall-imm.com |

Computational Studies and Molecular Modeling

Computational methods, including molecular docking and conformational analysis, have provided significant insights into the molecular interactions and structural characteristics of this compound, helping to elucidate the underpinnings of its biological activities.

Molecular docking simulations have been employed to predict and analyze the binding of this compound to various protein targets. These studies are crucial for identifying potential mechanisms of action and for drug discovery efforts.

One study identified this compound as a potent, noncompetitive inhibitor of α-glucosidase, with an IC50 value of 0.849 ± 0.014 μM. researchgate.net Molecular modeling suggested that this compound likely binds to an allosteric site on the enzyme rather than the active site. researchgate.net

In the context of antiviral research, the cinnamtannin class of phytochemicals, including this compound, has been investigated as potential inhibitors for key SARS-CoV-2 proteins. rsc.org Molecular docking studies showed that these compounds exhibited strong binding affinities, in the range of -9.0 to -8.0 kcal/mol, towards both the main protease (Mpro) and the spike glycoprotein. rsc.org For the Mpro enzyme, key interacting residues were identified, including H41, C145, M165, Q189, and Q192. rsc.org These in silico findings highlight the potential of this compound to interact with and inhibit crucial viral enzymes. rsc.org

Table 2: Molecular Docking Summary for this compound

| Target Enzyme | Predicted Binding | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| α-Glucosidase | Allosteric Site | Not Specified | Not Specified |

| SARS-CoV-2 Main Protease (Mpro) | Active Site | -9.0 to -8.0 (for Cinnamtannin class) | H41, C145, M165, Q189, Q192 rsc.org |

| SARS-CoV-2 Spike Glycoprotein | Active Site | -9.0 to -8.0 (for Cinnamtannin class) | Y453, Q493, G496, N501, Y505 rsc.org |

This compound is an A-type procyanidin (B600670) trimer. researchgate.net The oligomeric and stereochemically complex structure of proanthocyanidins (B150500) (PACs) like this compound results in significant conformational flexibility, which is believed to contribute to their drug-like properties. nih.gov The presence of A-type linkages, which involve an additional ether bond compared to the more common B-type linkages, confers greater structural rigidity. nih.gov

Conformational analysis studies on A-type procyanidin trimers, including this compound, have revealed the existence of two principal conformers, or rotamers. researchgate.net The presence of these distinct conformers is a result of steric hindrance that restricts free rotation along the B-type interflavan bond within the trimeric structure. researchgate.net The ratio between these rotamers is not fixed; it depends on the specific structure of the trimer and the solvent used for analysis, as observed in NMR studies. researchgate.net For example, strong electron-donating solvents like pyridine (B92270) and DMSO favor different conformers than solvents like methanol (B129727) and acetone (B3395972). researchgate.net This conformational behavior is a key feature of the molecule's three-dimensional structure and influences how it interacts with biological targets. nih.gov

Structure-activity relationship (SAR) studies, informed by computational data, help to connect the specific structural features of a molecule to its biological function. For proanthocyanidins, SAR investigations have highlighted the importance of the linkage type. nih.gov It has been suggested that a higher ratio of A-type double linkages leads to a greater interaction with proteins like type 1 collagen. nih.gov

For this compound and related A-type trimers, computational analysis using DFT (Density Functional Theory) calculations has confirmed that the presence of two main conformers is due to the steric hindrance around the B-type interflavan bond. researchgate.net The ability of different solvents to induce local changes in the electron density of the procyanidin trimer correlates with the observed variations in rotamer ratios. researchgate.net This suggests that the molecule's electronic properties and its conformational preferences are intrinsically linked. These computational insights into the structure help explain the observed biological activities and can guide the design of new derivatives with potentially enhanced or more specific activities. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| STAT3 |

| ROR-γt |

| STAT5 |

| FOXP3 |

| Aryl hydrocarbon receptor (AHR) |

| α-glucosidase |

| Methanol |

| Acetone |

| DMSO |

| Pyridine |

Advanced Analytical and Characterization Techniques in Cinnamtannin D1 Research

Innovations in Chromatography-Mass Spectrometry for Complex Mixture Analysis

The analysis of proanthocyanidins (B150500) like Cinnamtannin D1 within complex plant extracts or biological samples presents a significant analytical challenge due to the presence of numerous isomers and structurally related compounds. researchgate.net Innovations in liquid chromatography coupled with mass spectrometry (LC-MS) have been pivotal in overcoming these hurdles.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) in tandem mode (UHPLC-PDA-ESI/HRMSn) has emerged as a powerful tool. acs.org This technique offers superior separation efficiency and provides high-accuracy mass data, which is crucial for the tentative identification of oligomeric proanthocyanidins. acs.org For instance, a method using UHPLC-PDA-HRMSn allowed for the identification of nearly 300 oligomeric proanthocyanidins in various plant-derived materials by computing high-accuracy masses based on the degree of polymerization, flavan-3-ol (B1228485) components, and the number of A-type linkages and galloyl groups. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced separation technique that has gained attention for the analysis of polar compounds like proanthocyanidins. mdpi.com HILIC, when coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, provides a robust method for analyzing proanthocyanidins from various plant sources. mdpi.com While traditional reversed-phase (RP-HPLC) struggles with highly polar polymers and normal-phase (NP-HPLC) is limited by solvent compatibility for ionization, HILIC offers a suitable alternative for separating these complex molecules. mdpi.com

Furthermore, the development of generic extraction protocols and the use of a wide range of analytical standards are crucial for creating comprehensive screening methodologies. dtu.dk These approaches aim to simultaneously detect compounds from different chemical classes in food commodities, enhancing the ability to analyze complex mixtures containing this compound. dtu.dk

Table 1: Comparison of Chromatographic Techniques for Proanthocyanidin (B93508) Analysis

| Technique | Advantages | Disadvantages | Application in this compound Research |

| UHPLC-HRMSn | High separation efficiency, high-accuracy mass data, detailed structural information from fragmentation. acs.org | Requires sophisticated instrumentation and data processing. | Identification and quantification in complex plant extracts and food samples. acs.org |

| HILIC-QTOF-MS | Effective for separating polar compounds, good ionization efficiency. mdpi.com | May not be suitable for all types of proanthocyanidin subunits. nih.gov | Characterization of proanthocyanidins in various plant materials. mdpi.com |

| RP-HPLC | Widely used and well-established. | Poor retention and resolution for highly polar and polymeric proanthocyanidins. mdpi.com | Limited use for complex mixtures containing high molecular weight proanthocyanidins. |

| NP-HPLC | Good separation based on the degree of polymerization. | Uses non-polar solvents that are difficult to ionize. mdpi.com | Rarely used for routine analysis due to ionization issues. mdpi.com |

High-Resolution Mass Spectrometry for Metabolite Profiling and Catabolite Identification

Understanding the metabolic fate of this compound is crucial for evaluating its biological activity. High-resolution mass spectrometry (HRMS) is an indispensable tool for metabolite profiling and identifying the catabolites produced after ingestion. hilarispublisher.com The high mass accuracy and resolution of HRMS instruments, such as Orbitrap and QTOF analyzers, allow for the differentiation of metabolites from the complex background matrix of biological samples. hilarispublisher.comlcms.cz

Metabolite profiling involves detecting and identifying compound-related metabolites in a biological system. In the context of this compound, this would involve analyzing samples (e.g., plasma, urine, fecal matter) after administration to identify biotransformation products. Studies on similar proanthocyanidins have shown that they are extensively metabolized by gut microbiota into smaller phenolic acids and other catabolites. researchgate.net

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), provides the sensitivity and precision needed to detect low-concentration analytes and distinguish them from endogenous compounds. hilarispublisher.com The accurate mass measurements provided by HRMS enable the generation of elemental compositions for unknown metabolites, which is a critical first step in their structural elucidation. nih.gov Tandem mass spectrometry (MS/MS) experiments on these HRMS platforms further provide fragmentation patterns that help to pinpoint the sites of metabolic modification on the this compound structure. researchgate.net

For instance, research on the microbial catabolism of proanthocyanidins using UHPLC-ESI-MS/MS has successfully identified numerous catabolites, providing insights into their biotransformation pathways. researchgate.net A study on this compound from Cinnamomum tamala indicated its role in protecting pancreatic β-cells, and understanding its metabolites through techniques like LC-HRMS is key to comprehending its in vivo mechanisms. researchgate.nettandfonline.comacs.org

Advanced NMR Techniques for Stereochemical and Conformational Studies

While mass spectrometry provides invaluable information on connectivity and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the complex stereochemistry and three-dimensional conformation of molecules like this compound. numberanalytics.comnumberanalytics.com The presence of multiple chiral centers and restricted rotation around the interflavan bonds in A-type proanthocyanidins results in a high degree of structural complexity. researchgate.net

Advanced, multi-dimensional NMR experiments are essential for a complete structural assignment. nptel.ac.in

1D NMR (¹H and ¹³C): Provides initial information on the types and numbers of protons and carbons, and can help determine the configuration of glycosidic bonds. researchgate.net

2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the individual epicatechin and catechin (B1668976) units of this compound. numberanalytics.com

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of the carbon skeleton. numberanalytics.com

2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the linkages between the flavan-3-ol units. numberanalytics.com The correlation between H-4 of one unit and C-8 of another is a key indicator of the interflavan bond. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing critical information for determining the relative stereochemistry and preferred conformation of the molecule. researchgate.netugent.be For example, ROESY correlations can confirm the (2→O→7, 4→8) linkages. nih.gov

Studies on A-type procyanidin (B600670) trimers, including this compound, have used these NMR techniques to demonstrate the existence of conformational isomers (rotamers) in solution due to hindered rotation around the interflavan bond. researchgate.net The ratio of these conformers was found to be dependent on the solvent used for the NMR measurements. researchgate.net

Integration of Analytical Data for Comprehensive Understanding

A truly comprehensive understanding of this compound can only be achieved through the integration of data from multiple analytical platforms. nih.gov The complementary nature of mass spectrometry and NMR spectroscopy is particularly powerful. MS provides the molecular formula and information on the connectivity of the subunits, while NMR elucidates the intricate stereochemical and conformational details. nih.gov

The process often begins with LC-MS analysis to separate and tentatively identify this compound and its related compounds in a complex mixture. researchgate.netacs.org HRMS and MS/MS data provide the molecular formula and fragmentation patterns. researchgate.net Following this, targeted isolation of the compound allows for in-depth NMR analysis. The structural information from NMR, including stereochemistry and conformation, can then be used to confirm and refine the initial identification made by MS. researchgate.netacs.org

This integrated approach is essential for:

Unambiguous Structure Elucidation: Combining the connectivity information from MS with the 3D structural details from NMR is necessary to fully characterize complex molecules like this compound. researchgate.net

Metabolite Identification: In metabolite studies, HRMS can identify potential metabolites based on accurate mass. Subsequent isolation and NMR analysis, or comparison with synthesized standards, are required for definitive structural confirmation. nih.gov

Structure-Activity Relationship Studies: A complete and accurate structural characterization is the foundation for understanding how the specific features of this compound relate to its biological activities. researchgate.net

Ultimately, the synergy between advanced chromatography, mass spectrometry, and NMR spectroscopy provides a robust framework for the detailed investigation of this compound, from its analysis in natural sources to its metabolic fate and three-dimensional structure. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for Cinnamtannin D1

Elucidation of Complete Biosynthetic Pathways and Enzymology

While the general shikimate pathway is known to be the precursor for phenolic compounds like Cinnamtannin D1, the specific enzymatic steps and regulatory networks leading to its formation remain largely uncharacterized. mdpi.com Future research should prioritize the complete elucidation of the biosynthetic pathway of this compound. This would involve identifying and characterizing the specific enzymes, such as polyphenol oxidases and peroxidases, that catalyze the intricate condensation and cyclization reactions to form this complex trimeric structure. Understanding the enzymology will not only provide fundamental insights into plant biochemistry but could also pave the way for biotechnological production of this compound through metabolic engineering in microbial or plant-based systems. A proposed biosynthetic pathway features a Michael addition and both regular and hetero-Diels-Alder cycloadditions. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activities of this compound are intrinsically linked to its unique three-dimensional structure, which includes multiple hydroxyl groups and A-type linkages between its flavan-3-ol (B1228485) units. semanticscholar.orgchemsociety.org.ng Comprehensive Structure-Activity Relationship (SAR) studies are essential to pinpoint the specific structural motifs responsible for its various bioactivities. mdpi.com By synthesizing and evaluating a library of this compound analogs with systematic modifications—such as altering the number and position of hydroxyl groups, modifying the interflavan linkages, or changing the stereochemistry—researchers can identify the key pharmacophores. This knowledge is crucial for the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. For instance, understanding how the A-type linkage influences its interaction with biological targets could guide the synthesis of more effective and stable compounds.

Investigation of Preclinical Pharmacokinetics, Distribution, and Metabolism

A significant hurdle in the clinical development of many natural polyphenols is their often-poor bioavailability, which can be attributed to low aqueous solubility, rapid metabolism, and extensive first-pass effects. frontiersin.orgdovepress.comevotec.comresearchgate.netmdpi.com Therefore, thorough investigation of the preclinical pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) of this compound, is a critical next step. dovepress.comevotec.comresearchgate.netmdpi.com Radiolabeled ADME studies in animal models can provide crucial data on its metabolic fate and tissue distribution. evotec.com Identifying the major metabolites and understanding the enzymatic pathways involved in its biotransformation will be vital for predicting its behavior in humans and for designing strategies to enhance its systemic exposure. While no specific metabolism information for this compound is currently available, such studies are imperative for its progression as a therapeutic candidate. phytohub.eu

Development of Targeted Delivery Systems

To overcome the potential limitations of poor bioavailability and to enhance the therapeutic efficacy of this compound, the development of targeted drug delivery systems is a promising avenue. dovepress.commdpi.comfrontiersin.org Encapsulating this compound in various nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its controlled release at the site of action. dovepress.commdpi.comfrontiersin.org Furthermore, functionalizing these nanoparticles with specific ligands could enable active targeting to diseased tissues, thereby increasing local drug concentration and minimizing off-target effects. Such advanced delivery systems could be particularly beneficial for applications in cancer therapy and inflammatory diseases.

Exploration of Novel Therapeutic Applications in Preclinical Models (beyond current findings)

Current research has highlighted the potential of this compound in several areas, including the management of metabolic diseases and inflammatory conditions. tandfonline.comall-imm.comall-imm.comacs.orgacs.orgnih.govresearchgate.net For example, it has been shown to protect pancreatic β-cells from glucolipotoxicity-induced apoptosis and to ameliorate colitis in animal models. all-imm.comall-imm.comacs.orgacs.orgnih.govresearchgate.net Future preclinical studies should aim to explore novel therapeutic applications beyond these initial findings. Given its potent antioxidant and anti-inflammatory properties, its efficacy could be investigated in models of neurodegenerative diseases, cardiovascular disorders, and other chronic inflammatory conditions. For instance, its ability to modulate signaling pathways such as AMPK/mTOR suggests its potential relevance in a broader range of metabolic and age-related diseases. tandfonline.comall-imm.comall-imm.comacs.org

Q & A

Q. What experimental models are validated for studying Cinnamtannin D1's anti-inflammatory and metabolic effects?

Researchers commonly use the dextran sulfate sodium (DSS)-induced colitis model in mice to evaluate anti-inflammatory effects, where disease activity indices (DAI), colon length, and histopathological scoring are critical metrics. For metabolic studies, high-fat-diet-induced obesity or pancreatic β-cell stress models are employed to assess lipid metabolism and autophagy modulation .

Q. Which analytical techniques are essential for quantifying this compound's biological activity?

Key methods include:

Q. How should researchers standardize dose administration in preclinical studies of this compound?

Dose optimization requires pilot studies with escalating doses (e.g., 25–100 mg/kg in murine models) to establish efficacy-toxicity profiles. Pharmacokinetic analyses (e.g., plasma half-life) and biomarker monitoring (e.g., MPO activity for inflammation) ensure physiological relevance .